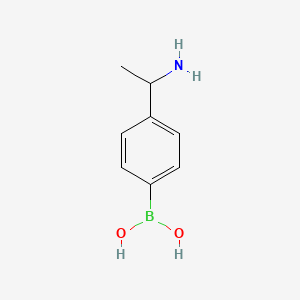

(4-(1-Aminoethyl)phenyl)boronic acid

Description

Propriétés

IUPAC Name |

[4-(1-aminoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPMHMTFHKXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Aminoethyl)phenyl)boronic acid typically involves the reaction of 4-bromoacetophenone with triisopropyl borate in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, where the bromo group is replaced by a boronic acid group. The intermediate product is then subjected to reductive amination with ammonia or an amine to introduce the aminoethyl group.

Industrial Production Methods: Industrial production of (4-(1-Aminoethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The aminoethyl group enhances coordination with transition metal catalysts (e.g., Pd), improving reaction efficiency.

Key Findings :

-

The aminoethyl group stabilizes the palladium intermediate during transmetalation, reducing side reactions .

-

Reactions tolerate diverse functional groups (e.g., ketones, esters) due to the boronic acid’s mild Lewis acidity .

Acylation and Amidation Reactions

The primary amine on the ethyl sidechain undergoes nucleophilic substitution or condensation with acylating agents:

Mechanistic Insight :

-

Acylation proceeds via an SN2 mechanism, facilitated by the amine’s lone pair .

-

Electron-withdrawing boronic acid groups moderate reactivity, preventing over-acylation .

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitution under standard conditions:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | para | 4-(1-Aminoethyl)-3-nitrophenylboronic acid | 70% |

| Br₂/FeBr₃ | meta | 4-(1-Aminoethyl)-3-bromophenylboronic acid | 65% |

Notable Observation :

-

The boronic acid group directs electrophiles to the meta position, while the aminoethyl group influences steric and electronic effects .

Reduction and Oxidation

The boronic acid and aminoethyl groups participate in redox reactions:

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Boronic acid oxidation | H₂O₂, pH 8.5 | 4-(1-Aminoethyl)phenylboronic acid pinacol ester | 25°C, 2h |

| Amine reduction | NaBH₄, MeOH | 4-(1-Aminoethyl)phenylboronamide | 0°C, 1h |

Research Implications :

Complexation with Diols and Biomolecules

The boronic acid moiety binds reversibly to diols (e.g., sugars) via boronate ester formation:

| Substrate | Binding Constant (K<sub>a</sub>) | pH Sensitivity |

|---|---|---|

| D-Glucose | 1.2 × 10³ M⁻¹ | Optimal at pH 7.4 |

| Sialic acid (cancer cells) | 2.5 × 10³ M⁻¹ | Enhanced at pH 6.5 |

Applications :

Stability and Environmental Factors

Applications De Recherche Scientifique

3.1. Medicinal Chemistry

(4-(1-Aminoethyl)phenyl)boronic acid plays a significant role in drug discovery and development:

- Suzuki-Miyaura Coupling Reactions : It is widely used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds that are crucial for many pharmaceuticals. This reaction is essential for synthesizing complex molecules with high precision.

- Antitumor Agents : Research indicates that derivatives of this compound exhibit potential antitumor activity. For instance, modifications of (4-(1-Aminoethyl)phenyl)boronic acid have been explored as scaffolds for novel kinase inhibitors .

3.2. Material Science

- Fluorescent Materials : The compound can be utilized in the synthesis of fluorescent materials that adapt to physiological environments, which are important in biological imaging and sensor applications .

- Polymer Chemistry : Its ability to form stable complexes with various substrates makes it useful in polymer chemistry for developing new materials with specific properties.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of (4-(1-Aminoethyl)phenyl)boronic acid through a straightforward hydrogenation process of 4-nitrophenylboronic acid, achieving yields over 70%. The characterization was performed using NMR spectroscopy, confirming the structure and purity of the synthesized compound .

Case Study 2: Application in Anticancer Drug Development

In another study, derivatives of (4-(1-Aminoethyl)phenyl)boronic acid were evaluated for their anticancer properties. The results showed that certain derivatives exhibited significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .

Mécanisme D'action

The mechanism of action of (4-(1-Aminoethyl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can form reversible covalent bonds with diols and other nucleophiles, making it useful for sensing and detection applications. In medicinal chemistry, it inhibits proteasomes by binding to the active site, thereby preventing the degradation of proteins and inducing apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares (4-(1-Aminoethyl)phenyl)boronic acid with structurally or functionally related boronic acid derivatives, focusing on biological activity, solubility, and substituent effects.

Solubility and Precipitation Challenges

- Hydrophobic Derivatives: [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid precipitate in RPMI culture medium, limiting in vitro testing. Their poor solubility contrasts with predictions from water/lipid partition coefficients (Table S2 in ). Aminoethyl vs. Boc-Protected Amino Groups:

- (4-Boc-Aminophenyl)boronic acid (water-soluble due to the Boc group) is synthesized via Suzuki coupling (58% yield), whereas unprotected amino groups (as in the target compound) may improve bioavailability but require careful pH optimization to avoid precipitation .

Structural Analogues and Their Properties

Key Research Findings and Contradictions

Solubility vs. Activity : While hydrophobic groups (e.g., pyrenyl) enhance antiproliferative activity, they often cause precipitation, complicating in vitro assays .

Amino Group Utility: Unprotected amino groups (as in the target compound) may improve target engagement but require formulation adjustments to mitigate insolubility, unlike Boc-protected analogs .

Substituent Flexibility : Triazole rings outperform phenyl groups in β-lactamase inhibitors, suggesting that electronic and steric effects dominate over simple aromaticity .

Activité Biologique

(4-(1-Aminoethyl)phenyl)boronic acid, also known as (S)-(4-(1-aminoethyl)phenyl)boronic acid, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in therapeutic contexts, particularly in cancer treatment and antibiotic resistance.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a phenyl ring with an aminoethyl substituent. Its molecular formula is C₈H₁₃BNO₂, and it has a molecular weight of approximately 165.10 g/mol. The presence of the boron atom allows for unique interactions with biological molecules, particularly those containing cis-diols, such as sugars and amino acids.

1. Enzyme Inhibition

(4-(1-Aminoethyl)phenyl)boronic acid has been shown to inhibit proteasomes, which are essential for protein degradation within cells. This inhibition can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells. Studies indicate that this compound can induce cell death in various cancer cell lines by disrupting normal cellular functions through proteasome inhibition.

2. Antibacterial Activity

Research has demonstrated that derivatives of phenylboronic acids, including (4-(1-Aminoethyl)phenyl)boronic acid, exhibit antibacterial properties by inhibiting β-lactamases—enzymes produced by bacteria that confer resistance to β-lactam antibiotics. In vitro studies have shown synergistic effects when combined with antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential as an adjuvant in antibiotic therapy .

1. Interaction with Proteins

The boronic acid moiety facilitates the formation of covalent bonds with target proteins, particularly those involved in metabolic pathways and cellular signaling. This interaction can alter the conformation and function of these proteins, leading to downstream effects such as altered gene expression and cellular apoptosis .

2. Cellular Uptake and Localization

Studies have indicated that (4-(1-Aminoethyl)phenyl)boronic acid is effectively taken up by cells, where it can accumulate and exert its biological effects. The specific localization within cellular compartments enhances its therapeutic potential, particularly in targeting cancer cells while sparing normal cells .

Case Study 1: Cancer Cell Lines

In a series of experiments involving various cancer cell lines (e.g., HeLa and MCF-7), (4-(1-Aminoethyl)phenyl)boronic acid was found to significantly reduce cell viability at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 values ranged from 5 µM to 15 µM depending on the cell line tested .

Case Study 2: Antibiotic Resistance

A study investigating the effectiveness of (4-(1-Aminoethyl)phenyl)boronic acid in combination with β-lactam antibiotics demonstrated a reduction in bacterial growth rates against resistant strains. The fractional inhibitory concentration index (FICI) indicated strong synergistic activity, particularly against Klebsiella pneumoniae strains expressing KPC-2 β-lactamase .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminophenylboronic Acid Hydrochloride | Contains an amino group on the phenyl ring | Lacks the aminoethyl substituent |

| 4-(Aminomethyl)phenylboronic Acid Hydrochloride | Aminomethyl instead of aminoethyl | Different side chain affects reactivity |

| 4-(Hydroxymethyl)phenylboronic Acid | Hydroxymethyl group instead of amino group | Different functional group alters properties |

The distinct presence of the aminoethyl group in (4-(1-Aminoethyl)phenyl)boronic acid enhances its reactivity and biological activity compared to these similar compounds, making it particularly valuable in medicinal chemistry and biochemical applications.

Q & A

Q. How should researchers address conflicting reports on boronic acid receptor selectivity for saccharides?

- Methodology : Compare binding constants (log K) under standardized pH (7.4–8.0). For example, 2-(aminomethyl)phenylboronic acids show higher affinity for fructose (log K = 3.2) vs. glucose (log K = 1.8) due to better geometric alignment. Discrepancies may arise from buffer ionic strength or competing ligands .

Q. Why do some boronic acid-functionalized polymers fail to crystallize, and how is this resolved?

- Methodology : Amphiphilic polymers (e.g., PEG-boronic acid conjugates) often form amorphous phases. Recrystallization with CHCl/EtOH (1:2) or adding templating agents (e.g., cyclodextrins) improves crystallinity. NMR confirms covalent imine linkages (δ 5.09 ppm for methylene bridges) .

Methodological Best Practices

Q. What protocols ensure reproducible synthesis of 4-substituted phenylboronic acids?

- Key Steps :

- Use anhydrous solvents (DMSO, MeOH) to prevent boroxination.

- Monitor reaction progress via TLC (silica gel, UV-active spots).

- Purify via column chromatography with neutral alumina (avoiding silica).

- Validate purity by melting point and C NMR .

Q. How to design assays for evaluating boronic acid inhibitors of serine hydrolases?

- Protocol :

- Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) in Tris buffer (pH 7.4).

- Measure IC via kinetic assays (UV-Vis at 405 nm).

- Confirm reversible binding via dialysis or competitive titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.